beta-catenin-IN-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-catenin-IN-3 is a potent and selective inhibitor of beta-catenin, a key protein in the Wnt signaling pathway. This compound has shown significant potential in reducing the viability of beta-catenin-driven cancer cells by targeting a cryptic allosteric modulation site of beta-catenin . The Wnt/beta-catenin signaling pathway plays a crucial role in various physiological processes, including embryonic development, tissue homeostasis, and cell proliferation .

Métodos De Preparación

The synthesis of beta-catenin-IN-3 involves several steps, including the preparation of the target protein structure using a protein preparation wizard, assignment of bond orders, incorporation of hydrogen atoms, and optimization of hydrogen bonds and water molecules . The industrial production methods for this compound are not extensively documented, but the compound is typically stored at -80°C for up to six months or at -20°C for up to one month to prevent product inactivation from repeated freeze-thaw cycles .

Análisis De Reacciones Químicas

Beta-catenin-IN-3 undergoes various chemical reactions, including interactions with numerous partners at the membrane, in the cytosol, and in the nucleus . The compound is involved in protein-protein interactions using its armadillo repeat region and its N- and C-terminal domains . Common reagents and conditions used in these reactions include phosphorylation by glycogen synthase kinase 3 and casein kinase 1, which promote the ubiquitination and subsequent proteasomal degradation of beta-catenin . Major products formed from these reactions include phosphorylated beta-catenin and its degradation products .

Aplicaciones Científicas De Investigación

Beta-catenin-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, the compound has shown potential in targeting the Wnt/beta-catenin signaling pathway, which is often dysregulated in various cancers . It has been used to study the development and therapeutic resistance of non-small cell lung cancer . Additionally, this compound has been explored for its role in antiviral responses and its impact on cell adhesion and protein-protein interactions .

Mecanismo De Acción

The mechanism of action of beta-catenin-IN-3 involves the inhibition of the Wnt/beta-catenin signaling pathway. The compound targets a cryptic allosteric modulation site of beta-catenin, leading to the reduction of beta-catenin levels in the cytosol and nucleus . This inhibition prevents the activation of target genes via T cell-specific factor and lymphoid enhancer-binding factor transcription factors . The molecular targets and pathways involved include the phosphorylation and inhibition of glycogen synthase kinase 3, which ensures an elevation of cytosolic beta-catenin concentration .

Comparación Con Compuestos Similares

Beta-catenin-IN-3 is unique in its ability to target a cryptic allosteric modulation site of beta-catenin, making it a potent and selective inhibitor . Similar compounds that target the Wnt/beta-catenin signaling pathway include inhibitors of glycogen synthase kinase 3 phosphorylation, engineered Wnt proteins, and antagonists of Wnt inhibitors . These compounds share the common goal of modulating the Wnt/beta-catenin signaling pathway but differ in their specific targets and mechanisms of action.

Propiedades

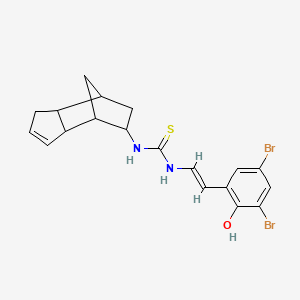

Fórmula molecular |

C19H20Br2N2OS |

|---|---|

Peso molecular |

484.2 g/mol |

Nombre IUPAC |

1-[(E)-2-(3,5-dibromo-2-hydroxyphenyl)ethenyl]-3-(8-tricyclo[5.2.1.02,6]dec-4-enyl)thiourea |

InChI |

InChI=1S/C19H20Br2N2OS/c20-12-6-10(18(24)16(21)9-12)4-5-22-19(25)23-17-8-11-7-15(17)14-3-1-2-13(11)14/h1,3-6,9,11,13-15,17,24H,2,7-8H2,(H2,22,23,25)/b5-4+ |

Clave InChI |

VPOJWIBWEJWBKC-SNAWJCMRSA-N |

SMILES isomérico |

C1C=CC2C1C3CC2C(C3)NC(=S)N/C=C/C4=C(C(=CC(=C4)Br)Br)O |

SMILES canónico |

C1C=CC2C1C3CC2C(C3)NC(=S)NC=CC4=C(C(=CC(=C4)Br)Br)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)

![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)

![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)

![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)

![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)